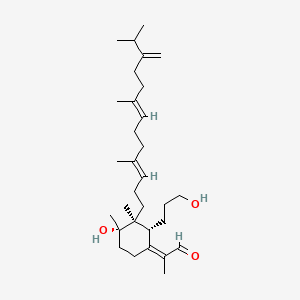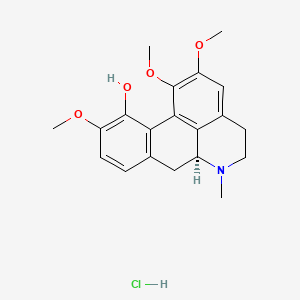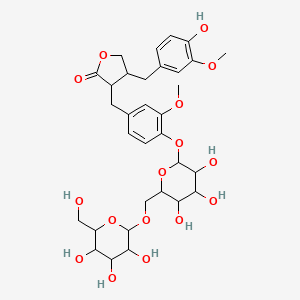
Matairesinol 4'-O-b-gentiobioside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Matairesinol 4’-O-b-gentiobioside is a natural product that has been identified as a new matairesinol glycoside . This compound is found in the plant species Trachelospermum asiaticum and has been shown to possess anti-inflammatory activity .
Molecular Structure Analysis
The molecular structure of Matairesinol 4’-O-b-gentiobioside is represented by the formula C32H42O16 . Its IUPAC name is (3R,4R)-4- (4-hydroxy-3-methoxybenzyl)-3- (3-methoxy-4- ( ( (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6- ( ( ( (2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6- (hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)benzyl)dihydrofuran-2 (3H)-one .Physical And Chemical Properties Analysis
Matairesinol 4’-O-b-gentiobioside has a molecular weight of 682.68 .Wissenschaftliche Forschungsanwendungen
Biosynthesis and Metabolic Pathways
Matairesinol is a key precursor in the biosynthesis of numerous lignans, including podophyllotoxin, an important antiviral and anticancer agent. The enzyme secoisolariciresinol dehydrogenase, which catalyzes the conversion of secoisolariciresinol into matairesinol, plays a crucial role in this pathway. This conversion, studied in Forsythia intermedia and Podophyllum peltatum, is pivotal for the formation of lignans in plants and their subsequent metabolism in mammals into compounds like enterodiol and enterolactone, which are associated with reduced cancer risk (Xia et al., 2001).
Anti-Osteoclastogenic Activity
Matairesinol shows potential anti-osteoporotic activity by inhibiting osteoclast differentiation. This effect is mediated through the suppression of RANKL-induced expression and activity of NFATc1, a key factor in osteoclastogenesis. Matairesinol's action on the p38 and ERK pathways in bone marrow-derived macrophage cells suggests its potential in treating osteoporosis (Choi et al., 2014).
Antiproliferative and Apoptotic Effects in Leukemic Cells
Matairesinol, along with other lignans such as arctigenin, has demonstrated antiproliferative effects against leukemic cells. This activity is attributed to the induction of apoptosis in these cells, suggesting a potential application in leukemia treatment (Matsumoto et al., 2006).
Neuroprotective Effects
In the context of neurodegenerative diseases, matairesinol has shown promise in inhibiting neuroinflammation. Its effects on lipopolysaccharide-induced microglia cells indicate potential therapeutic applications in conditions like Alzheimer's and Parkinson's diseases. Matairesinol's action involves modulating the NF-κB activation and Src pathway (Xu et al., 2017).
Anti-Angiogenic Properties
Matairesinol's suppression of mitochondrial reactive oxygen species generation confers it anti-angiogenic properties. This effect is crucial in preventing the proliferation of endothelial cells, which is a key process in cancer progression. Thus, matairesinol could serve as a novel angiogenesis inhibitor (Lee et al., 2012).
Anti-Allergic Effects
The anti-inflammatory and anti-allergic properties of matairesinol have been demonstrated in the context of allergic dermatitis. Its application in murine models has shown promising results in reducing allergic responses, making it a potential therapeutic candidate for allergic inflammatory disorders (Sung et al., 2016).
Anti-Aging and Antioxidant Properties
Matairesinol exhibits significant antioxidant and anti-aging properties. Its effects on lifespan extension and stress resistance in models like Caenorhabditis elegans highlight its potential as an anti-aging agent (Su & Wink, 2015).
Wirkmechanismus
Target of Action
Matairesinol 4’-O-b-gentiobioside is a natural product isolated from Trachelospermum jasminoides Matairesinol, a related compound, has been found to act as an agonist of the adiponectin receptor 1 (adipor1) .
Result of Action
Matairesinol 4’-O-b-gentiobioside is a polyphenol compound that has diverse biological activities including anti-inflammatory, anti-cancer, and antioxidant properties . .
Biochemische Analyse
Biochemical Properties
Matairesinol 4’-O-b-gentiobioside plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines . Additionally, Matairesinol 4’-O-b-gentiobioside interacts with antioxidant enzymes, enhancing their activity and thereby reducing oxidative stress . The compound’s ability to modulate these biochemical pathways underscores its potential therapeutic applications.
Cellular Effects
Matairesinol 4’-O-b-gentiobioside exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress . The compound can modulate gene expression by upregulating antioxidant genes and downregulating pro-inflammatory genes . Furthermore, Matairesinol 4’-O-b-gentiobioside impacts cellular metabolism by enhancing the activity of metabolic enzymes, leading to improved cellular function and viability .
Molecular Mechanism
The molecular mechanism of Matairesinol 4’-O-b-gentiobioside involves its binding interactions with specific biomolecules. The compound can bind to and inhibit the activity of pro-inflammatory enzymes, thereby reducing inflammation . Additionally, Matairesinol 4’-O-b-gentiobioside activates antioxidant pathways by binding to transcription factors that regulate the expression of antioxidant genes . These interactions result in a decrease in oxidative stress and an overall improvement in cellular health.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Matairesinol 4’-O-b-gentiobioside have been studied over various time periods. The compound is stable when stored at 4°C and protected from light, maintaining its biological activity for up to two years . Over time, Matairesinol 4’-O-b-gentiobioside continues to exhibit its anti-inflammatory and antioxidant effects, with no significant degradation observed under controlled conditions . Long-term studies have shown that the compound can sustain its beneficial effects on cellular function in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of Matairesinol 4’-O-b-gentiobioside vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and antioxidant activities without any adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Matairesinol 4’-O-b-gentiobioside is involved in several metabolic pathways, particularly those related to lignan metabolism. The compound interacts with enzymes such as glycosidases, which hydrolyze the glycosidic bond, releasing the aglycone matairesinol . This metabolic conversion is crucial for the compound’s bioavailability and biological activity. Additionally, Matairesinol 4’-O-b-gentiobioside affects metabolic flux by modulating the levels of various metabolites involved in oxidative stress and inflammation .
Transport and Distribution
Within cells and tissues, Matairesinol 4’-O-b-gentiobioside is transported and distributed through specific transporters and binding proteins. The compound can be taken up by cells via glucose transporters due to its glycosidic structure . Once inside the cell, Matairesinol 4’-O-b-gentiobioside can bind to intracellular proteins, facilitating its distribution to various cellular compartments . This targeted distribution is essential for the compound’s biological activity and therapeutic potential.
Subcellular Localization
Matairesinol 4’-O-b-gentiobioside exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic and signaling pathways . Additionally, Matairesinol 4’-O-b-gentiobioside can be transported to the nucleus, where it modulates gene expression by interacting with transcription factors . This subcellular localization is critical for the compound’s ability to exert its biological effects.
Eigenschaften
IUPAC Name |
4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42O16/c1-42-20-9-14(3-5-18(20)34)7-16-12-44-30(41)17(16)8-15-4-6-19(21(10-15)43-2)46-32-29(40)27(38)25(36)23(48-32)13-45-31-28(39)26(37)24(35)22(11-33)47-31/h3-6,9-10,16-17,22-29,31-40H,7-8,11-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZQYOJANKKXOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

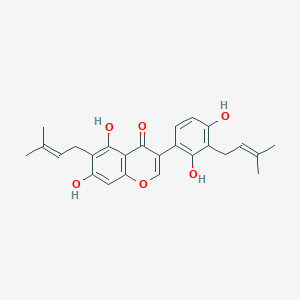

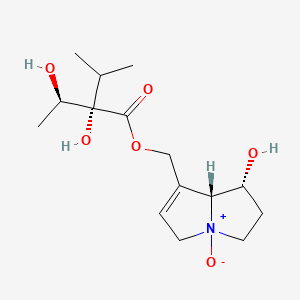


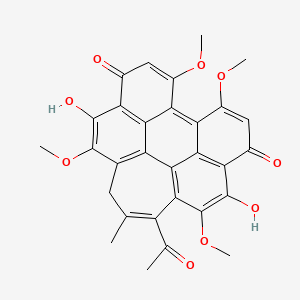
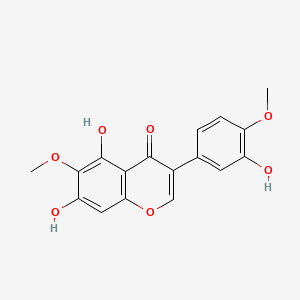
![5-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B600499.png)
